molecular formula C9H8O3 B2574779 1,3-Dihydro-2-benzofuran-5-carboxylic acid CAS No. 933694-57-6

1,3-Dihydro-2-benzofuran-5-carboxylic acid

Cat. No. B2574779
CAS RN: 933694-57-6
M. Wt: 164.16
InChI Key: QQYBGVFMYNTJDJ-UHFFFAOYSA-N
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Description

“1,3-Dihydro-2-benzofuran-5-carboxylic acid” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive for the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also undergo hydroalkoxylation reactions to form benzofuran rings .

Scientific Research Applications

    Antiproliferative Activity: Studies have shown that certain substituted benzofurans, including derivatives of 1,3-dihydro-2-benzofuran-5-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines . These compounds inhibit cell growth and hold promise for cancer therapy.

    Specific Cancer Types: The compound demonstrates inhibition of cell growth in leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, and ovarian cancer cells . Its diverse activity across different cancer types makes it an intriguing candidate for further investigation.

Fluorescent Probe for Metal Ions

1,3-Dihydro-2-benzofuran-5-carboxylic acid has practical applications beyond cancer research:

Emerging Scaffold for Antimicrobial Agents

Given the global challenge of antibiotic resistance, novel antimicrobial agents are urgently needed:

Synthetic Chemistry and Drug Prospects

The synthesis of benzofuran derivatives continues to evolve:

Miao, Y.-H., Hu, Y.-H., Yang, J., Liu, T., Sun, J., & Wang, X.-J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540. Link BenchChem. (n.d.). 1,1-Diphenyl-1,3-dihydro-2-benzofuran. Link RSC Advances. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. Link

Safety And Hazards

When handling “1,3-Dihydro-2-benzofuran-5-carboxylic acid”, it is advised to avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)6-1-2-7-4-12-5-8(7)3-6/h1-3H,4-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYBGVFMYNTJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-2-benzofuran-5-carboxylic acid

CAS RN

933694-57-6
Record name 1,3-dihydro-2-benzofuran-5-carboxylic acid
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